
Boc-Orn(N)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Orn(N)-OH, also known as tert-butoxycarbonyl-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis as a protected form of ornithine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in preventing unwanted side reactions during peptide chain assembly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Orn(N)-OH typically involves the protection of the amino group of ornithine with a tert-butoxycarbonyl group. This is achieved by reacting ornithine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques. The use of solid-phase synthesis allows for the efficient assembly of peptide chains with minimal purification steps. The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Orn(N)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield free ornithine.
Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The amino group of this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or neat conditions.
Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base like N-methylmorpholine.
Substitution: Various nucleophiles under basic conditions.
Major Products
Deprotection: Free ornithine.
Coupling: Peptide chains with this compound incorporated.
Substitution: Substituted ornithine derivatives.
Scientific Research Applications
Boc-Orn(N)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a protected form of ornithine to prevent side reactions during peptide assembly.
Biology: this compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Boc-Orn(N)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of ornithine, preventing it from participating in unwanted side reactions during peptide chain assembly. The Boc group can be selectively removed under acidic conditions, allowing for the incorporation of ornithine into the peptide chain at the desired position. This selective protection and deprotection mechanism is crucial for the efficient synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Orn(N)-OH: Another protected form of ornithine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.
Cbz-Orn(N)-OH: A protected form of ornithine with a carbobenzyloxy (Cbz) group.
Uniqueness
Boc-Orn(N)-OH is unique in its use of the tert-butoxycarbonyl group for protection. This group is stable under basic conditions but can be easily removed under acidic conditions, making it highly versatile for peptide synthesis. In contrast, Fmoc-Orn(N)-OH is removed under basic conditions, and Cbz-Orn(N)-OH requires hydrogenation for deprotection. The choice of protecting group depends on the specific requirements of the peptide synthesis .
Properties
IUPAC Name |
5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKWPJYNWXEPRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
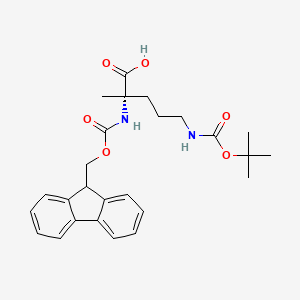
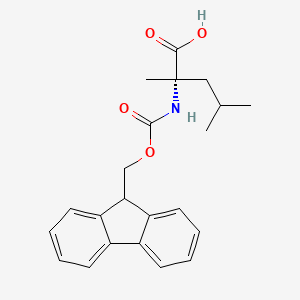

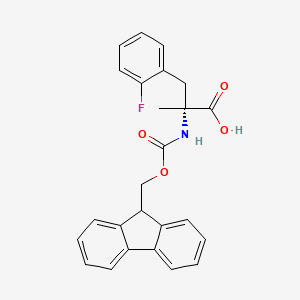
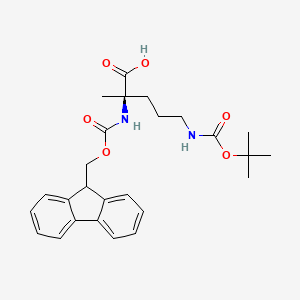
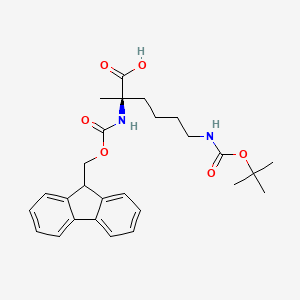


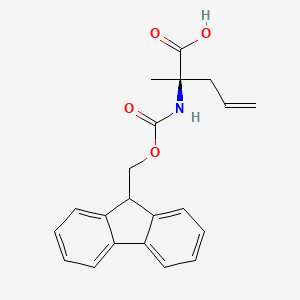
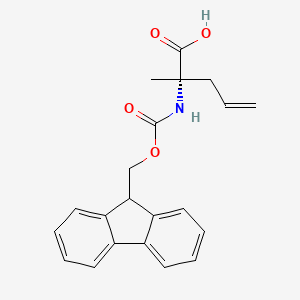
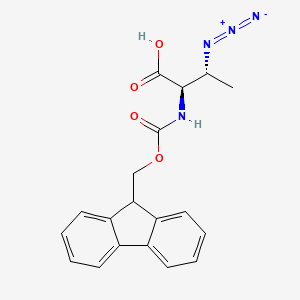
![2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride](/img/structure/B613600.png)


